Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
N-Allylphenothiazine structure
Produktname:N-Allylphenothiazine
CAS-Nr.:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326

N-Allylphenothiazine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Allylphenothiazine
    • 10-prop-2-enylphenothiazine
    • 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
    • 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
    • Phenothiazine, 10-allyl- (6CI, 8CI)
    • 10-Allyl-10H-phenothiazine
    • 10-Allylphenothiazine
    • Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
    • InChI-Schlüssel: GFVSLJXVNAYUJE-UHFFFAOYSA-N
    • Lächelt: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Berechnete Eigenschaften

  • Genaue Masse: 239.07699

Experimentelle Eigenschaften

  • PSA: 3.24

N-Allylphenothiazine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A572200-100mg
N-Allylphenothiazine
20962-92-9
100mg
$ 173.00 2023-09-09
TRC
A572200-1g
N-Allylphenothiazine
20962-92-9
1g
$ 1355.00 2023-09-09
TRC
A572200-1000mg
N-Allylphenothiazine
20962-92-9
1g
$ 1355.00 2023-04-19

N-Allylphenothiazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene ,  1,4-Dioxane ;  rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
Referenz
A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)
Levi, Lucilla; Scheuren, Sven; Mueller, Thomas J. J., Synthesis, 2014, 46(22), 3059-3066

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Solvents: Glucose ,  Urea ;  rt; 75 - 90 min, 78 - 80 °C
Referenz
Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines
Kumar, Koravangala S. Vinay; Swaroop, Toreshettahally R.; Ravi Singh, Krishna; Rangappa, Kanchugarakoppal S.; Sadashiva, Maralinganadoddi P., Chemical Data Collections, 2020, 29,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Titanium isopropoxide ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ;  3 h, reflux; cooled
Referenz
Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly
Hsu, Yi-Chun; Gan, Kim-Hong; Yang, Shyh-Chyun, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Platinum acetylacetonate Solvents: Water ;  3 h, reflux
Referenz
Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water
Gan, Kim-Hong; Jhong, Ciou-Jyu; Shue, Yi-Jen; Yang, Shyh-Chyun, Tetrahedron, 2008, 64(40), 9625-9629

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide
Referenz
Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization
Gomurashvili, Zaza; Crivello, James V., Macromolecules, 2002, 35(8), 2962-2969

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Water ;  2 h, reflux
Referenz
Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes
Shue, Yi-Jen; Yang, Shyh-Chyun, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Tris(4-chlorophenyl)phosphine ,  Platinum acetylacetonate Solvents: Benzene ;  3 h, reflux
Referenz
Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates
Yang, Shyh-Chyun; Feng, Wei-Hao; Gan, Kim-Hong, Tetrahedron, 2006, 62(15), 3752-3760

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 20 h, rt
Referenz
Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials
Zhang, Chen; Su, Ruige; Guo, Yongchun; Li, Debao; Zhao, Jiaqin; et al, Journal of Molecular Structure, 2022, 1262,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referenz
Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent
Vlassa, M.; Cenan, M., Revue Roumaine de Chimie, 1988, 33(2), 195-7

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone ,  Water ;  24 h, rt; 24 h, reflux
Referenz
Walking on the surface of phenothiazines: a combined experimental and theoretical approach
Porumb, Dan; Lovasz, Tamas; Rachita, Gratiana; Cristea, Castelia; Gaina, Luiza; et al, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

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